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Cat. No.: B1346099

Get Quote

Abstract
2-Demethylcolchicine (2-DMC), a primary Phase I metabolite of the alkaloid colchicine,

serves as a critical biomarker for CYP3A4 activity and a reference standard in tubulin-binding

structure-activity relationship (SAR) studies. Unlike its isomer 3-demethylcolchicine, 2-DMC

exhibits significantly reduced tubulin-binding affinity, making it an essential negative control in

potency assays. This application note details validated protocols for the LC-MS/MS

quantification of 2-DMC in biological matrices and fluorescence-based kinetic assays to

characterize its interaction with the colchicine-binding site (CBS) on

-tubulin.

Introduction & Chemical Context
Colchicine is a potent microtubule-destabilizing agent used in the treatment of gout and

Familial Mediterranean Fever.[1] Its narrow therapeutic index requires rigorous metabolic
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profiling. The primary metabolic pathway involves demethylation by Cytochrome P450 3A4

(CYP3A4), yielding two major monophenolic metabolites:

3-Demethylcolchicine (3-DMC): Retains high tubulin-binding affinity and cytotoxicity.

2-Demethylcolchicine (2-DMC): The focus of this guide, characterized by an O-

demethylation at the A-ring (position 2). It displays markedly reduced biological activity,

providing a unique tool for understanding the pharmacophore requirements of the CBS.

Key Chemical Properties
Property Specification

CAS Number 102491-80-5

Molecular Formula

C

H

NO

Molecular Weight 385.41 g/mol

Solubility Methanol, DMSO, Chloroform (Slightly)

Stability
Light Sensitive (Protect from UV/Ambient light);

Store at -20°C

Appearance Yellow Solid

Metabolic Pathway Visualization
The following diagram illustrates the CYP3A4-mediated biotransformation of colchicine.
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Figure 1: CYP3A4-mediated demethylation of Colchicine. Note the divergence into 2-DMC and

3-DMC.

Experimental Protocols
Module A: LC-MS/MS Quantification of 2-DMC
Objective: To quantify 2-DMC levels in human liver microsomes (HLM) or plasma for metabolic

stability or pharmacokinetic studies.

1. Method Principle
2-DMC is extracted using liquid-liquid extraction (LLE) or protein precipitation. Detection is

achieved via Triple Quadrupole MS using Multiple Reaction Monitoring (MRM).[2] The loss of

the acetyl group is the primary fragmentation pathway, similar to the parent compound.

2. Instrument Parameters
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex

QTRAP).

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 10% B to 90% B over 3.0 min.

3. MRM Transitions (Optimized)

Analyte
Precursor Ion (

)

Product Ion (

)

Collision
Energy (V)

Role

2-

Demethylcolchici

ne

386.2 [M+H] 344.2 25 Quantifier

386.2 [M+H] 326.1 35 Qualifier

Colchicine (IS) 400.2 [M+H] 358.2 25 Internal Std

Note: 2-DMC is 14 Da lighter than Colchicine due to the loss of a methyl group (-CH

).

4. Sample Preparation Protocol
Thawing: Thaw plasma or microsomal samples at room temperature (protected from light).

Precipitation: Add 100 µL of sample to 300 µL of ice-cold Acetonitrile containing Internal

Standard (Deuterated Colchicine or unlabeled Colchicine if separating chromatographically).

Vortex: Vortex vigorously for 30 seconds.

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

Injection: Transfer 100 µL of supernatant to an amber autosampler vial. Inject 2-5 µL.

Module B: In Vitro Tubulin Polymerization Assay
Objective: To demonstrate the reduced binding affinity of 2-DMC compared to Colchicine. This

assay validates the structural requirement of the 2-methoxy group for high-affinity tubulin

binding.

1. Reagents
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Purified Tubulin: >99% pure from bovine brain (10 mg/mL stock).

GTP Stock: 100 mM Guanosine Triphosphate.

PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl

, 0.5 mM EGTA.

Reporter: DAPI (4',6-diamidino-2-phenylindole) or turbidity measurement at 340 nm.

2. Experimental Workflow

Treatment Groups
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Figure 2: Tubulin Polymerization Inhibition Workflow.

3. Detailed Procedure
Preparation: Dilute tubulin to 3.0 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

Compound Addition:

Control: Add DMSO (1% v/v final).

Standard: Add Colchicine (Final concentration 5 µM).

Test: Add 2-Demethylcolchicine (Final concentration 5 µM).

Incubation: Transfer 100 µL/well into a pre-chilled 96-well half-area plate.

Measurement: Place in a plate reader pre-heated to 37°C.

Kinetics: Measure absorbance at 340 nm (turbidity) every 30 seconds for 60 minutes.

Analysis: Calculate the

(rate of polymerization) and the % Inhibition relative to the Vehicle control.

4. Expected Results
Vehicle: Rapid increase in OD340 (sigmoidal curve) indicating microtubule assembly.

Colchicine (5 µM): Flat line or very slow increase (Complete inhibition).

2-DMC (5 µM): Partial inhibition or curve similar to vehicle (Reduced potency). Note: 2-DMC

typically requires 10-50x higher concentrations to achieve the same inhibition as Colchicine.

Comparative Data Summary
The following table summarizes the biological and chemical distinctions between the parent

compound and the 2-DMC metabolite.
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Parameter Colchicine (Parent)
2-Demethylcolchicine
(Metabolite)

Tubulin Binding Site
High Affinity (K

~ 0.5 µM)
Low Affinity

IC

(MCF-7 Cells)
~10 nM > 100 nM

Primary Metabolism Substrate of CYP3A4/P-gp Product of CYP3A4

Fluorescence Low intrinsic fluorescence
Enhanced fluorescence upon

tubulin binding

Toxicity Profile High (GI/Neuromuscular) Reduced Cytotoxicity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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